5-Bromo-3-methylbenzofuran
Overview
Description
5-Bromo-3-methylbenzofuran is an organic compound with the molecular formula C9H7BrO. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylbenzofuran typically involves the bromination of 3-methylbenzofuran. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-methylbenzofuran
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products:
- Substituted benzofurans with various functional groups.
- Oxidized derivatives such as benzofuranones.
- Reduced products like 3-methylbenzofuran .
Scientific Research Applications
5-Bromo-3-methylbenzofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
3-Methylbenzofuran: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
5-Bromo-2-methylbenzofuran: Similar structure but with the methyl group at the 2nd position, resulting in distinct properties.
5-Bromo-3-ethylbenzofuran: Contains an ethyl group instead of a methyl group, affecting its chemical behavior
Uniqueness: 5-Bromo-3-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-3-methylbenzofuran is an organic compound belonging to the benzofuran class, characterized by its unique structural features that enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
This compound has the molecular formula , featuring a bromine atom at the fifth position and a methyl group at the third position of the benzofuran ring. This configuration contributes to its reactivity and biological activity compared to structurally similar compounds.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Methylbenzofuran | Lacks bromine; simpler structure | Less reactive than its brominated counterpart |
5-Chloro-3-methylbenzofuran | Chlorine instead of bromine | Different reactivity profile |
7-Bromo-2-benzofuran | Bromination at a different position | Different biological activity |
2-Methylbenzofuran | No halogen substitution | Generally less bioactive |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that the compound may interfere with cellular processes by binding to specific proteins, thus modulating their activity. The bromine atom enhances its reactivity, making it a potent candidate for further studies in drug development .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits inhibitory effects against various bacterial strains, including multidrug-resistant strains. For instance, it has been reported to demonstrate substantial inhibition against Escherichia coli and Staphylococcus pneumoniae with minimum inhibitory concentrations (MICs) in the range of 31.25 mg/mL to 62.5 mg/mL .
Case Study: Antimicrobial Efficacy
A study evaluated the growth kinetics of bacterial strains treated with this compound, revealing that it significantly inhibited bacterial growth patterns. The compound was also found to affect biofilm formation, which is crucial in bacterial resistance mechanisms .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Research indicates that derivatives of benzofuran can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have highlighted its effectiveness against ovarian carcinoma cells (Skov-3) and hepatocellular carcinoma cells .
Mechanistic Insights
The anticancer mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. The presence of the bromine atom may enhance the compound's ability to interact with DNA or other critical cellular targets .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
Properties
IUPAC Name |
5-bromo-3-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQUDYWELWUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491577 | |
Record name | 5-Bromo-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33118-85-3 | |
Record name | 5-Bromo-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-3-methylbenzofuran in the synthesis of pyrazolene-benzofuran derivatives?
A1: this compound serves as a crucial starting material in the synthesis of pyrazolene-benzofuran derivatives []. It reacts with chloroacetone in the presence of potassium carbonate (K2CO3) to yield 5-Bromo-2-cinnamoyl-3-methylbenzofurans. This intermediate then undergoes further reactions with hydrazine hydrate and substituted acid chlorides to produce the final pyrazolene-benzofuran derivatives.
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